1-Hexanesulfonic acid, 2-ethyl-
Description
Significance of Branched Organosulfur Compounds in Chemical Sciences
Branched organosulfur compounds, a category that includes branched alkylsulfonic acids, hold a notable position in the chemical sciences. Their significance stems from the unique properties imparted by the combination of a branched, nonpolar hydrocarbon tail and a highly polar sulfonate group. This amphiphilic nature makes them effective surfactants, capable of reducing the surface tension between liquids or between a liquid and a solid. nanotrun.comwikipedia.org
Historically, branched-chain alkylbenzene sulfonates (BAS) were widely used as detergents due to their excellent foaming capabilities and tolerance to hard water, surpassing traditional soaps. wikipedia.org Beyond detergents, the applications of branched sulfonic acids extend to various industrial processes. They are utilized as emulsifiers, wetting agents, and catalysts in chemical reactions such as esterification and hydrolysis. nanotrun.comontosight.aiwikipedia.org Their utility also encompasses roles as intermediates in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The specific branching of the alkyl chain can influence the compound's physical and chemical properties, such as its solubility and biodegradability, making the study of these structures crucial for developing tailored industrial applications. wikipedia.org
Structural Characteristics and Isomeric Considerations of 1-Hexanesulfonic acid, 2-ethyl-
1-Hexanesulfonic acid, 2-ethyl- is an organosulfur compound with the chemical formula C8H18O3S. ontosight.aiuni.lu Its structure consists of a hexane (B92381) backbone with a sulfonic acid group (-SO3H) at the first carbon position and an ethyl group at the second carbon position. ontosight.ai The presence of the sulfonic acid group, which is strongly acidic and hydrophilic, confers good water solubility to the molecule. wikipedia.orgontosight.ai The sulfur atom in the sulfonic acid group is at the center of a tetrahedral geometry, bonded to three oxygen atoms and one carbon atom. wikipedia.org
The "2-ethyl" branch on the hexyl chain is a key structural feature. This branching creates a chiral center at the second carbon atom, meaning that 1-Hexanesulfonic acid, 2-ethyl- can exist as two different stereoisomers (enantiomers): (2R)-2-ethyl-1-hexanesulfonic acid and (2S)-2-ethyl-1-hexanesulfonic acid. drugbank.com The specific spatial arrangement of the groups around this chiral center can influence the compound's biological activity and interactions with other chiral molecules.
Isomerism in branched alkylsulfonic acids is not limited to stereoisomerism. Structural isomers, where the atoms are connected in different orders, are also common. For instance, the starting materials and synthesis methods used to produce these compounds often result in a mixture of isomers with varying branch points along the alkyl chain. wikipedia.org
Table 1: Physicochemical Properties of 1-Hexanesulfonic acid, 2-ethyl-
| Property | Value |
|---|---|
| Molecular Formula | C8H18O3S |
| Molecular Weight | 194.29 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Good water solubility |
| InChI | InChI=1S/C8H18O3S/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |
| SMILES | CCCCC(CC)CS(=O)(=O)O |
Data sourced from multiple scientific databases. ontosight.aiuni.lu
Historical Context and Evolution of Research on Branched Sulfonic Acids
The history of branched sulfonic acids is closely tied to the development of synthetic detergents in the 20th century. Branched alkylbenzene sulfonates (BAS) were first introduced in the early 1930s and saw a significant surge in production and use after the late 1940s. wikipedia.org These early synthetic detergents, often abbreviated as "syndets," were produced by the alkylation of benzene (B151609) with propylene (B89431) tetramer, which resulted in a complex mixture of highly branched structures. wikipedia.org
For a time, BAS were favored over traditional soaps because they performed better in hard water and produced more foam. wikipedia.org However, by the 1960s, a major environmental issue came to light. The highly branched structure of BAS made them resistant to biodegradation by microorganisms in wastewater treatment plants. wikipedia.org This persistence led to the formation of large, stable foams in rivers, lakes, and coastal areas, and raised concerns about the contamination of drinking water. wikipedia.org
This environmental pressure spurred a significant shift in the detergent industry. Research and development efforts focused on finding a more environmentally friendly alternative, which led to the introduction of linear alkylbenzene sulfonates (LAS). The linear alkyl chain of LAS is much more readily biodegradable. wikipedia.org Consequently, BAS were phased out of most household detergent products during the 1960s and replaced by LAS. wikipedia.org Despite being largely replaced in consumer products, branched alkylbenzene sulfonates remain important in certain industrial and agrochemical applications where rapid biodegradability is less critical. wikipedia.org This historical arc from widespread use to environmental concern and eventual replacement highlights the evolving understanding of the environmental impact of chemical structures and has guided subsequent research in the field of surfactants and organosulfur compounds.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 1-Hexanesulfonic acid, 2-ethyl- |
| (2R)-2-ethyl-1-hexanesulfonic acid |
| (2S)-2-ethyl-1-hexanesulfonic acid |
| Alkylbenzene sulfonates |
| Linear alkylbenzene sulfonates |
| Methanesulfonic acid |
| p-Toluenesulfonic acid |
| Propylene tetramer |
| Sodium benzenesulfonate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIXFTVGHROZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886189 | |
| Record name | 1-Hexanesulfonic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56008-29-8 | |
| Record name | 2-Ethyl-1-hexanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56008-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexanesulfonic acid, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanesulfonic acid, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexanesulfonic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Hexanesulfonic Acid, 2 Ethyl
Direct Sulfonation of Alkenes and Alkanes
Direct sulfonation involves the reaction of a suitable C8 hydrocarbon precursor, such as 2-ethylhexane or 2-ethyl-1-hexene, with a sulfonating agent. These methods are valued for their atom economy, directly forming the carbon-sulfur bond.
Sulfonation with Sulfur Trioxide Complexes
The reaction of alkenes or alkanes with sulfur trioxide (SO₃) is a primary industrial route for producing sulfonic acids. Due to the high reactivity and aggressive nature of free SO₃, which can lead to charring and side reactions, it is typically used in the form of a complex with a Lewis base.
Detailed research findings indicate that complexes of sulfur trioxide with agents like pyridine, trimethylamine, or dioxane provide a milder, more selective sulfonation. google.com When reacting with an alkene such as 2-ethyl-1-hexene, the reaction proceeds via electrophilic attack of the SO₃ on the double bond. This typically forms a cyclic intermediate known as a β-sultone. Subsequent hydrolysis of the β-sultone ring opens to yield the final 1-hexanesulfonic acid, 2-ethyl- product. The use of a complexing agent moderates the electrophilicity of the SO₃, preventing polymerization and other undesirable side reactions. google.commasterorganicchemistry.com For alkanes like 2-ethylhexane, the reaction is more challenging and often requires more forcing conditions or proceeds at activated C-H bonds, though it is generally less selective than alkene sulfonation.
| Precursor | Sulfonating Agent | Solvent/Conditions | Product | Key Findings |
| 2-Ethyl-1-hexene | SO₃-Pyridine Complex | Dichloromethane, 0-10 °C | 1-Hexanesulfonic acid, 2-ethyl- | Controlled reaction, minimizes charring, proceeds via β-sultone intermediate. google.com |
| Branched Alkenes | Liquid SO₃ | Inert solvent (e.g., hexane), low temp. | Alkene Sulfonic Acids | High reactivity; requires careful temperature control to prevent side reactions. masterorganicchemistry.com |
Sulfoxidation via Radical Pathways
Sulfoxidation provides a method for the direct functionalization of saturated hydrocarbons like 2-ethylhexane. This process operates through a free-radical chain mechanism and avoids the need for a pre-existing functional group like a double bond.
One prominent method is photosulfoxidation, where an alkane is treated with sulfur dioxide (SO₂) and oxygen (O₂) under ultraviolet (UV) irradiation. fau.de The process is initiated by the formation of radicals that abstract a hydrogen atom from the alkane backbone, in this case from the 2-ethylhexane molecule. The resulting alkyl radical reacts with SO₂ to form a sulfonyl radical (R-SO₂•). This radical then reacts with oxygen to generate a peroxysulfonyl radical (R-SO₂-OO•), which can propagate the chain by abstracting another hydrogen from the alkane, yielding the sulfonic acid product (R-SO₃H) and a new alkyl radical. youtube.com While this method can functionalize unactivated C-H bonds, it often results in a mixture of isomers, as the initial hydrogen abstraction can occur at different positions on the alkane chain. masterorganicchemistry.com
| Precursor | Reagents | Initiator/Catalyst | Product | Key Findings |
| Alkanes | SO₂, O₂ | UV Light (hν) | Alkanesulfonic Acids | Free-radical chain reaction; suitable for saturated hydrocarbons. |
| Alkanes | SO₂, O₂ | Visible Light, TiO₂ | Alkanesulfonic Acids | A photocatalytic method enabling C-H activation for sulfoxidation. fau.de |
Functional Group Transformations and Derivatization Approaches
These synthetic strategies rely on a precursor molecule that already contains a functional group, which is then chemically converted into the sulfonic acid moiety. These multi-step approaches can offer high selectivity and are often preferred for laboratory-scale synthesis where precise control over the product's structure is critical.
Oxidation of Thiols and Disulfides
A reliable method for synthesizing 1-hexanesulfonic acid, 2-ethyl- involves the strong oxidation of the corresponding thiol, 2-ethyl-1-hexanethiol. This thiol precursor can be synthesized via the reaction of a 2-ethylhexyl halide with a sulfur nucleophile like sodium hydrosulfide.
Once the thiol is obtained, it can be oxidized using various powerful oxidizing agents. asianpubs.org A mixture of nitric acid and bromine or hydrogen peroxide are common reagents for this transformation. The oxidation proceeds through several intermediate sulfur oxidation states, including sulfenic and sulfinic acids, before reaching the final, stable sulfonic acid. asianpubs.org Similarly, the corresponding disulfide, bis(2-ethylhexyl) disulfide, can also be oxidatively cleaved and converted to the sulfonic acid under similar conditions.
| Precursor | Oxidizing Agent(s) | Solvent/Conditions | Product | Key Findings |
| 2-Ethyl-1-hexanethiol | Nitric Acid, Bromine | Aqueous phase | 1-Hexanesulfonic acid, 2-ethyl- | A robust oxidation method applicable to various alkanethiols. asianpubs.org |
| Alkanethiols | Hydrogen Peroxide | Acetic Acid | Alkanesulfonic Acids | A common and effective method for converting thiols to sulfonic acids. |
| Diethyl Disulfide | Chlorine, Water | 45-75 °C | Ethanesulfonic acid | Demonstrates oxidative cleavage of disulfides to sulfonic acids with high yield. researchgate.net |
Addition Reactions of Bisulfite to Unsaturated Systems
The addition of a bisulfite salt, such as sodium bisulfite (NaHSO₃), across the double bond of an alkene is a well-established method for producing sulfonates. For the synthesis of 1-hexanesulfonic acid, 2-ethyl-, the precursor would be 2-ethyl-1-hexene.
This reaction proceeds via a free-radical chain mechanism, often initiated by oxygen, air, or other radical initiators like peroxides or hypochlorites. google.comgoogle.com The reaction is typically carried out in a mixed solvent system, such as a lower alkanol and water, which helps to solubilize both the organic alkene and the inorganic bisulfite salt. google.com The addition is anti-Markovnikov, meaning the sulfonate group adds to the terminal carbon of the double bond, yielding the desired 1-sulfonic acid derivative. The process results in the sodium salt of the sulfonic acid, which can be converted to the free acid by treatment with a strong acid.
| Precursor | Reagents | Initiator/Solvent | Product | Key Findings |
| Terminal Olefins (C8-C30) | Sodium Bisulfite | Oxygen/Air | Sodium Alkylsulfonate | Effective free-radical addition using air as an initiator in an alcohol/water medium. google.comgoogle.com |
| Allyl laurate | Sodium Bisulfite | Sodium Hypochlorite | Sodium γ-lauroxypropanesulfonate | Demonstrates catalyzed bisulfite addition with high yields in short reaction times. google.com |
Alkylation of Inorganic Sulfites and Bisulfites
This classical approach, often referred to as the Strecker synthesis, involves the nucleophilic substitution of a halide in an alkyl halide by a sulfite (B76179) or bisulfite salt. google.com To synthesize 1-hexanesulfonic acid, 2-ethyl-, a suitable precursor such as 2-ethylhexyl bromide or 2-ethylhexyl chloride would be reacted with an aqueous solution of sodium sulfite (Na₂SO₃).
The reaction is a straightforward Sₙ2 displacement where the sulfite ion acts as the nucleophile, displacing the halide and forming a new carbon-sulfur bond. orgsyn.org The reaction is often performed in a mixed solvent system, like alcohol and water, to facilitate the interaction between the organic halide and the inorganic salt. The use of catalysts, such as copper salts, has been shown to improve reaction rates and yields. asianpubs.org This method directly produces the sodium salt of 1-hexanesulfonic acid, 2-ethyl-, which can then be isolated or acidified to yield the final product.
| Precursor | Reagents | Solvent/Conditions | Product | Key Findings |
| Ethylene Dibromide | Sodium Sulfite | 95% Ethanol / Water, Reflux | Sodium 2-bromoethanesulfonate | Classic Strecker synthesis with good yields (78-90%). orgsyn.org |
| Dichloroethane | Sodium Sulfite | Water, Copper catalyst | Sodium chloroethyl sulfonate | Copper catalysis found to be efficient for the Strecker reaction, yielding 81%. asianpubs.org |
| Methyl Chloride | Sodium Sulfite | Water, 60-85 °C, Pressure | Sodium Methanesulfonate | A rapid, high-pressure industrial process for short-chain alkyl sulfonates. google.com |
Green Chemistry Principles in the Synthesis of Branched Sulfonic Acids
The application of green chemistry principles to the synthesis of branched sulfonic acids aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous chemicals, the development of energy-efficient reaction conditions, and the minimization of waste generation. For the synthesis of compounds like 2-ethyl-1-hexanesulfonic acid, this translates to exploring alternative sulfonating agents, developing recyclable catalysts, and utilizing innovative energy sources.
Catalyst Development for Environmentally Benign Synthesis
The development of efficient and environmentally friendly catalysts is a cornerstone of green chemistry. In the context of synthesizing branched sulfonic acids, research has focused on replacing traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture, with heterogeneous catalysts that can be easily recovered and reused.
One promising area of research is the development of sulfonated carbon-based catalysts. These catalysts can be prepared from renewable biomass sources, such as starch or agricultural waste, making them a sustainable alternative to conventional catalysts. researchgate.net The process involves the carbonization of the biomass followed by sulfonation to introduce acidic -SO₃H groups. These solid acid catalysts have shown high activity and stability in various acid-catalyzed reactions and present a potential green route for the sulfonation of branched alkanes to produce compounds like 2-ethyl-1-hexanesulfonic acid.
Another approach involves the use of supported catalysts, where an active catalytic species is immobilized on a solid support. For instance, zeolites, which are microporous aluminosilicate (B74896) minerals, have been investigated as catalysts for alkylation reactions, a key step in the synthesis of some surfactant precursors. researchgate.net Their well-defined pore structure can lead to enhanced selectivity for desired products. Research into modifying zeolites to act as sulfonation catalysts for branched alkanes could pave the way for greener synthetic routes.
Recent advancements in photocatalysis also offer a novel pathway for the functionalization of alkanes. nih.gov This method utilizes light energy to drive chemical reactions, often under mild conditions. The development of photocatalytic systems capable of direct C(sp³)-H sulfonylation could provide a highly efficient and selective method for the synthesis of branched sulfonic acids from readily available alkane precursors. nih.gov
Table 1: Comparison of Catalysts for Sulfonic Acid Synthesis
| Catalyst Type | Advantages | Potential Application for 2-Ethyl-1-Hexanesulfonic Acid Synthesis |
| Sulfonated Carbon | Renewable, reusable, high acid density. researchgate.net | Direct sulfonation of 2-ethylhexane. |
| Zeolites | Shape-selective, reusable, thermally stable. researchgate.net | Catalyzing precursor synthesis or direct sulfonation. |
| Photocatalysts | Mild reaction conditions, high selectivity. nih.gov | Direct C-H functionalization of 2-ethylhexane. |
This table provides a summary of potential catalyst types and their advantages for the green synthesis of branched sulfonic acids.
Solvent-Free and Microwave-Assisted Synthetic Protocols
The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Therefore, the development of solvent-free and alternative energy-driven synthetic methods is a key aspect of green chemistry.
Solvent-free reaction conditions offer numerous benefits, including reduced waste, lower costs, and simplified purification procedures. For the synthesis of sulfonic acids, solvent-free approaches could involve the direct reaction of the alkane with a sulfonating agent in the presence of a solid catalyst. google.com This approach, while challenging for alkanes, is an active area of research.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times, increased product yields, and often, improved product purity. conicet.gov.ar While direct microwave-assisted synthesis of 2-ethyl-1-hexanesulfonic acid is not yet widely reported, the successful application of microwave technology in the synthesis of other organic compounds, including other heterocycles and the reduction of ketones, suggests its high potential in this area. conicet.gov.armdpi.com For instance, the synthesis of sulfonamides from sulfonic acids has been efficiently carried out using microwave irradiation, indicating that related sulfonation reactions could also be accelerated. nih.govresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low to moderate |
| Product Yield | Variable | Often higher |
| By-product Formation | Can be significant | Often reduced |
| Process Control | Less precise | More precise temperature and pressure control |
This interactive table highlights the general advantages of microwave-assisted synthesis over conventional heating methods, which could be applicable to the synthesis of 2-ethyl-1-hexanesulfonic acid.
The combination of solvent-free conditions with microwave irradiation represents a particularly attractive green synthetic strategy. This synergistic approach can lead to highly efficient and environmentally friendly processes for the production of valuable chemicals like 2-ethyl-1-hexanesulfonic acid. Further research in this area is crucial for the development of sustainable manufacturing processes for branched-chain aliphatic sulfonic acids.
An article focusing on the comprehensive spectroscopic and structural characterization of "1-Hexanesulfonic acid, 2-ethyl-" cannot be generated at this time.
A thorough search for detailed, experimentally-derived research findings on this specific chemical compound has revealed a significant lack of available public data. Essential information required for a scientifically accurate analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is not present in published literature or chemical databases.
Specifically, the following necessary data points could not be located:
Proton (¹H) and Carbon-13 (¹³C) NMR spectra: No experimental data on chemical shifts, coupling constants, or signal assignments are available.
Two-Dimensional (2D) NMR data: Correlation spectra such as COSY, HSQC, or HMBC, which are crucial for unambiguous structural elucidation, have not been published.
High-Resolution Mass Spectrometry (HRMS) data: Experimentally determined exact mass measurements to confirm the elemental composition are unavailable. While predicted data exists, it does not substitute for experimental findings. uni.lu
Tandem Mass Spectrometry (MS/MS) data: Information on the fragmentation pathways of the molecule, essential for structural confirmation, is not documented.
Without access to these fundamental spectroscopic and spectrometric research findings, it is not possible to construct the detailed, authoritative, and data-rich article as requested in the outline. Attempting to do so would result in an article based on speculation rather than scientific evidence.
Comprehensive Spectroscopic and Structural Characterization
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
While specific experimental FTIR spectra for 2-ethyl-1-hexanesulfonic acid are not extensively available in the reviewed scientific literature, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups: the sulfonate group (-SO₃H) and the branched alkyl chain.
The sulfonic acid group is the most prominent feature. It is expected to exhibit strong and characteristic absorption bands corresponding to the stretching vibrations of the S=O and S-O bonds. Research on various sulfonate compounds indicates that asymmetric and symmetric stretching modes of the S=O bond typically appear in the regions of 1180-1190 cm⁻¹ and 1040-1046 cm⁻¹, respectively. researchgate.net The stretching vibration of the S-O single bond is also a key indicator. researchgate.net
The 2-ethylhexyl alkyl portion of the molecule will produce signals typical for saturated hydrocarbons. These include C-H stretching vibrations from the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups, which are generally observed in the 2850-2960 cm⁻¹ region. researchgate.net Additionally, C-H bending (scissoring, wagging, and twisting) vibrations are expected in the fingerprint region (below 1500 cm⁻¹), such as the C-H wag of a -CH₂X group (where X is the sulfonate group) which can appear between 1150-1300 cm⁻¹. researchgate.netorgchemboulder.com
A summary of the expected FTIR absorption bands is presented in the table below.
Table 1: Expected FTIR Absorption Bands for 1-Hexanesulfonic acid, 2-ethyl-
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |
| 2850-2960 | C-H Asymmetric and Symmetric Stretching | -CH₃, -CH₂ | Strong |
| 1450-1470 | C-H Bending (Scissoring) | -CH₂ | Medium |
| 1375-1385 | C-H Bending (Symmetric) | -CH₃ | Medium |
| 1180-1190 | S=O Asymmetric Stretching | -SO₃H | Strong |
| 1040-1046 | S=O Symmetric Stretching | -SO₃H | Strong |
Disclaimer: This table represents expected frequency ranges for the functional groups present in the molecule based on data for related compounds and does not represent experimentally measured data for 1-Hexanesulfonic acid, 2-ethyl-.
Complementary to FTIR, Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone and the symmetric modes of the sulfonate group. As with FTIR, specific experimental Raman data for 2-ethyl-1-hexanesulfonic acid is scarce. However, characteristic peaks can be inferred from studies on analogous alkyl sulfonate compounds. shimadzu.comresearchgate.net
The sulfonate group is expected to produce a characteristic peak for its symmetric stretching vibration. researchgate.net The C-S stretching vibration also gives rise to a detectable Raman signal. For the alkyl chain, C-C stretching modes, typically found in the 1000-1150 cm⁻¹ region, are sensitive to the conformational order (trans vs. gauche) of the hydrocarbon chain. acs.org The C-H stretching region between 2800 and 3000 cm⁻¹ is also prominent in the Raman spectrum, providing information on the methyl and methylene groups. acs.org
A summary of the expected Raman shifts is provided in the table below.
Table 2: Expected Raman Shifts for 1-Hexanesulfonic acid, 2-ethyl-
| Raman Shift (cm⁻¹) | Vibration | Functional Group |
| 2800-3000 | C-H Stretching | -CH₃, -CH₂ |
| 1440-1460 | C-H Bending | -CH₂ |
| 1295-1310 | CH₂ Twisting | -CH₂ |
| 1060-1130 | C-C Stretching | Alkyl Backbone |
| ~1040 | S=O Symmetric Stretching | -SO₃H |
| 700-800 | C-S Stretching | C-SO₃H |
Disclaimer: This table represents expected Raman shifts for the functional groups present in the molecule based on data for related compounds and does not represent experimentally measured data for 1-Hexanesulfonic acid, 2-ethyl-.
Advanced Chromatographic-Spectroscopic Coupling Techniques
The analysis of 2-ethyl-1-hexanesulfonic acid, particularly in complex mixtures, necessitates the coupling of a high-resolution separation technique with a sensitive and specific detection method. Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for this purpose. shimadzu.comwordpress.comlittlemsandsailing.com
The separation of alkyl sulfonates is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov Due to the ionic nature of the sulfonic acid group, specialized methods are often required to achieve good peak shape and retention. These methods can include the use of ion-pairing agents in the mobile phase or the application of mixed-mode or anion-exchange columns. researchgate.net For a branched surfactant like 2-ethyl-1-hexanesulfonic acid, a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) can provide effective separation from other components. wordpress.com
Following chromatographic separation, detection by mass spectrometry provides molecular weight and structural information. Electrospray ionization (ESI) is the most common ionization technique for surfactants, as they are easily ionized in solution. littlemsandsailing.com Analysis is typically performed in negative ion mode, which will detect the deprotonated molecule [M-H]⁻.
The PubChem database lists predicted collision cross-section data for various adducts of 2-ethyl-1-hexanesulfonic acid, which is useful for identification in high-resolution mass spectrometry. The predicted monoisotopic mass of the neutral molecule is 194.09767 Da. In negative ion mode, the primary ion observed would be [M-H]⁻ at a mass-to-charge ratio (m/z) of 193.09039. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ (m/z 195.10495) or the sodium adduct [M+Na]⁺ (m/z 217.08689) could be detected.
Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which provides information about the molecule's substructures.
Table 3: Predicted Mass Spectrometry Data for 1-Hexanesulfonic acid, 2-ethyl- Adducts
| Adduct Form | Mass-to-Charge Ratio (m/z) | Ionization Mode |
| [M-H]⁻ | 193.09039 | Negative |
| [M+HCOO]⁻ | 239.09587 | Negative |
| [M+H]⁺ | 195.10495 | Positive |
| [M+Na]⁺ | 217.08689 | Positive |
| [M+NH₄]⁺ | 212.13149 | Positive |
| [M+K]⁺ | 233.06083 | Positive |
Source: Predicted data from the PubChem database (CID 91977).
Chemical Reactivity and Transformation Pathways of 1 Hexanesulfonic Acid, 2 Ethyl
Acid-Base Properties and Salt Formation
This strong acidic nature means that 1-hexanesulfonic acid, 2-ethyl- will readily donate its proton to a wide variety of bases to form the corresponding sulfonate salts. ontosight.ai The reaction with a strong base like sodium hydroxide (B78521) (NaOH) proceeds as follows:
C4H9CH(C2H5)CH2SO3H + NaOH → C4H9CH(C2H5)CH2SO3Na + H2O
These salt formation reactions are typically rapid and quantitative. The resulting sodium 2-ethyl-1-hexanesulfonate is a salt that, like many sulfonate salts, exhibits surfactant properties. ontosight.ai
Table 1: Comparison of Acidity
| Compound | Formula | pKa |
| 1-Hexanesulfonic acid, 2-ethyl- | C8H18O3S | Strong (exact value not cited) |
| Methanesulfonic acid | CH3SO3H | ~ -1.9 wikipedia.org |
| p-Toluenesulfonic acid | C7H8O3S | ~ -2.8 wikipedia.org |
| Acetic acid | CH3COOH | 4.76 wikipedia.org |
This table is for illustrative purposes to show the relative strength of sulfonic acids.
Hydrolysis and Desulfonation Mechanisms
The carbon-sulfur (C-S) bond in alkylsulfonic acids is generally stable. Unlike arylsulfonic acids, which can undergo hydrolytic desulfonation under acidic conditions at elevated temperatures, alkylsulfonic acids are more resistant to this cleavage. wikipedia.org The hydrolysis of alkyl sulfates, a related class of compounds, has been shown to proceed via different mechanisms depending on the conditions. In acidic solutions, the reaction often involves sulfur-oxygen bond fission, whereas in alkaline solutions, carbon-oxygen bond fission is observed. mq.edu.au For alkylsulfonic acids, cleavage of the C-S bond to regenerate the alkane is a difficult process that does not typically occur under standard laboratory conditions.
Esterification Reactions and Sulfonate Ester Formation
1-Hexanesulfonic acid, 2-ethyl- can undergo esterification with alcohols to form sulfonate esters. This reaction is typically not carried out by direct reaction with the alcohol but rather via an activated derivative of the sulfonic acid, such as a sulfonyl chloride. The general reaction of a sulfonyl chloride with an alcohol (alcoholysis) is a standard method for preparing sulfonate esters. wikipedia.org
RSO2Cl + R′OH → RSO2OR′ + HCl
For 2-ethyl-1-hexanesulfonic acid, the corresponding sulfonate esters would have the general structure C4H9CH(C2H5)CH2SO2OR'. These esters are valuable as alkylating agents in organic synthesis because the sulfonate group is an excellent leaving group. wikipedia.org Alternatively, sulfonic acids can be alkylated using reagents like trialkyl phosphites to yield sulfonate esters. researchgate.net
Formation of Sulfonyl Halides and Sulfonamides
The hydroxyl group of the sulfonic acid can be replaced by a halogen, most commonly chlorine, to form a sulfonyl chloride. This transformation is a key step in the synthesis of other derivatives like sulfonamides and sulfonate esters. wikipedia.org Reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are typically used for this conversion. The reaction of 2-ethyl-1-hexanesulfonic acid with thionyl chloride would produce 2-ethyl-1-hexanesulfonyl chloride.
C4H9CH(C2H5)CH2SO3H + SOCl2 → C4H9CH(C2H5)CH2SO2Cl + SO2 + HCl
The resulting 2-ethyl-1-hexanesulfonyl chloride is a reactive intermediate. It can readily react with primary or secondary amines to form the corresponding sulfonamides. nih.gov For example, reaction with ammonia (B1221849) would yield 2-ethyl-1-hexanesulfonamide.
C4H9CH(C2H5)CH2SO2Cl + 2NH3 → C4H9CH(C2H5)CH2SO2NH2 + NH4Cl
This reactivity allows for the incorporation of the 2-ethylhexylsulfonyl group into a wide range of molecules. princeton.edu
Oxidative and Reductive Transformations of the Sulfonic Acid Group
The sulfonic acid group is in a high oxidation state (sulfur is +6) and is therefore generally resistant to further oxidation. nih.gov However, the alkyl chain can be susceptible to oxidation under strong conditions.
Reduction of the sulfonic acid group is possible but requires potent reducing agents. For example, some sulfonic acids can be reduced to thiols using strong reducing agents like lithium aluminum hydride (LiAlH4), although this reaction is not always straightforward and can be low-yielding. The reduction would convert the sulfonic acid group to a thiol (mercaptan).
The sulfur atom in the sulfonic acid group is generally resistant to mild oxidizing and reducing agents. However, studies on the oxidation kinetics of alkyl sulfonates by sulfate (B86663) radicals (SO4•–) have shown that oxidation can occur, with hydrogen abstraction from the alkyl chain being the likely dominant pathway. acs.org The presence of the electron-withdrawing sulfonate group tends to decrease the reactivity of the compound towards oxidation compared to other organic molecules like alcohols with the same number of carbons. acs.org
Reactions Involving the Branched Alkyl Chain
The 2-ethylhexyl group is a saturated, branched alkyl chain. wikipedia.org As such, it can undergo reactions typical of alkanes. One of the most common reactions is free-radical halogenation. In the presence of a halogen (e.g., Cl2 or Br2) and UV light, hydrogen atoms on the alkyl chain can be substituted with halogen atoms. The substitution will occur at various positions on the chain, leading to a mixture of halogenated isomers. The tertiary hydrogen at the branch point (position 2) is particularly susceptible to abstraction due to the greater stability of the resulting tertiary radical.
Another potential reaction pathway for the alkyl chain, though less common for this specific substrate, involves elimination reactions if a suitable leaving group were present on the chain. youtube.com However, in the parent sulfonic acid, the reactions are dominated by the sulfonic acid group. The branching in the 2-ethylhexyl group is known to inhibit crystallization, a property that is imparted to its derivatives. wikipedia.org The reactivity of the 2-ethylhexyl moiety is also relevant in the context of its corresponding alcohol, 2-ethylhexanol, which can undergo various reactions such as nitration and esterification. sciencemadness.orgdergipark.org.tr
Table 2: Summary of Key Transformations
| Starting Material | Reagent(s) | Product Type | General Reaction |
| 1-Hexanesulfonic acid, 2-ethyl- | Base (e.g., NaOH) | Sulfonate Salt | Acid-Base Reaction |
| 1-Hexanesulfonic acid, 2-ethyl- | Thionyl Chloride (SOCl2) | Sulfonyl Chloride | Halogenation |
| 2-Ethyl-1-hexanesulfonyl chloride | Alcohol (R'OH) | Sulfonate Ester | Esterification |
| 2-Ethyl-1-hexanesulfonyl chloride | Amine (e.g., NH3) | Sulfonamide | Sulfonamidation |
| 1-Hexanesulfonic acid, 2-ethyl- | Halogen (X2), UV light | Halogenated Alkylsulfonic Acid | Free-Radical Halogenation |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 1-Hexanesulfonic acid, 2-ethyl- from complex sample mixtures. The choice of technique is dictated by the physicochemical properties of the analyte and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing non-volatile, polar compounds. However, due to the ionic nature of 2-ethyl-1-hexanesulfonic acid, its retention on traditional reversed-phase columns (like C18) is poor. To overcome this, ion-pair chromatography is employed. sigmaaldrich.com This technique introduces an ion-pairing reagent into the mobile phase. spectrumchemical.com For the analysis of an anionic species like 2-ethyl-1-hexanesulfonate, a cationic ion-pairing reagent, such as a tetralkylammonium salt (e.g., tetrabutylammonium (B224687) hydroxide), is used. chromatographyonline.com
The mechanism involves the cationic reagent forming a neutral ion-pair with the anionic sulfonate. spectrumchemical.com This newly formed neutral complex can then interact with the nonpolar stationary phase, allowing for its separation and subsequent detection, typically by a UV or conductivity detector. The concentration and the alkyl chain length of the ion-pairing reagent are critical parameters that can be adjusted to optimize the retention and resolution of the analyte. chromatographyonline.com
Table 1: Illustrative HPLC-UV Ion-Pair Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and organic solvent (e.g., Methanol (B129727) or Acetonitrile) |
| Ion-Pair Reagent | Tetrabutylammonium salt (e.g., 5-10 mM) |
| pH | Adjusted to ensure ionization of the analyte (typically pH 5-7) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detector | UV-Vis Detector (at a low wavelength, e.g., <210 nm) |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. sigmaaldrich.com 1-Hexanesulfonic acid, 2-ethyl- is a salt, making it non-volatile and thermally labile, and therefore unsuitable for direct GC analysis. To utilize GC, a chemical derivatization step is mandatory to convert the sulfonic acid into a volatile and stable analogue.
This process typically involves esterification of the sulfonic acid group. Common derivatizing agents include diazomethane (B1218177) to form a methyl ester or a reagent like pentafluorobenzyl bromide (PFBBr) to create a pentafluorobenzyl ester. The latter is particularly advantageous when using an electron capture detector (ECD) due to the high electron affinity of the fluorine atoms, which provides excellent sensitivity. After derivatization, the resulting volatile compound can be separated based on its boiling point and interaction with the GC column's stationary phase.
Ion Chromatography (IC) is a specialized form of HPLC designed specifically for the separation and detection of ionic species. uga.edu It is an ideal method for the direct analysis of 2-ethyl-1-hexanesulfonate without the need for derivatization or ion-pairing reagents. nih.gov The technique uses an ion-exchange column as the stationary phase. jasco-global.com For anion analysis, an anion-exchange column with positively charged functional groups is used to retain the negatively charged sulfonate anion.
The retained anions are typically eluted using a competing ionic solution, such as a carbonate-bicarbonate buffer. usgs.gov A key component of modern IC systems is a suppressor, which reduces the conductivity of the eluent and converts the analyte ions into their more conductive acid form, thereby significantly enhancing the signal-to-noise ratio for the conductivity detector. uga.edujasco-global.com
Table 2: Typical Ion Chromatography System Configuration
| Component | Specification |
| Guard Column | Anion-exchange, to protect the analytical column |
| Analytical Column | High-capacity anion-exchange column (e.g., polymer-based) |
| Eluent | Aqueous solution of sodium carbonate and/or sodium bicarbonate |
| Suppressor | Micromembrane or packed-bed chemical suppressor |
| Detector | Suppressed Conductivity Detector |
| Flow Rate | 1.0 - 1.5 mL/min |
Hyphenated Analytical Techniques
To achieve higher levels of sensitivity and specificity, chromatographic systems are often coupled with mass spectrometers. This "hyphenation" provides not only retention time data but also mass-to-charge ratio information, allowing for definitive identification and quantification of the target analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical technique for detecting trace levels of ionic compounds in complex matrices. nih.gov The method couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. For 2-ethyl-1-hexanesulfonic acid, a reversed-phase or HILIC separation would be followed by detection using an electrospray ionization (ESI) source, typically operated in negative ion mode to generate the deprotonated molecule [M-H]⁻. eurl-pesticides.eu
The tandem mass spectrometer then isolates this specific parent ion, subjects it to collision-induced dissociation (CID) to create characteristic fragment ions, and monitors specific parent-to-fragment transitions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interferences, allowing for reliable quantification at very low concentrations.
Table 3: Predicted LC-MS/MS Parameters for 2-Ethyl-1-Hexanesulfonate
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₈O₃S | uni.lu |
| Monoisotopic Mass | 194.09767 Da | uni.lu |
| Ionization Mode | ESI Negative | |
| Parent Ion [M-H]⁻ (m/z) | 193.09039 | uni.lu |
| Potential Fragment Ions | Ions corresponding to loss of SO₃ (m/z 113) or cleavage of the alkyl chain |
Gas Chromatography-Mass Spectrometry (GC-MS) combines GC separation with MS detection. chromatographyonline.com As with conventional GC, a derivatization step is required to make 2-ethyl-1-hexanesulfonic acid amenable to analysis. shimadzu.com Following the conversion to a volatile ester, the derivative is separated on the GC column based on its retention time. nih.gov
Upon elution from the column, the derivative enters the mass spectrometer's ion source (typically electron ionization, EI), where it is fragmented into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for unambiguous identification of the original analyte. nih.govresearchgate.net The combination of retention time and the mass spectrum provides a very high degree of confidence in the analytical result. This technique is particularly useful for confirming the identity of the analyte in complex samples. jeol.comnih.gov
Sample Preparation and Enrichment Strategies
Effective sample preparation is a critical prerequisite for the reliable quantification of 2-ethyl-1-hexanesulfonic acid, especially when dealing with complex matrices or low analyte concentrations. The primary goals of this stage are to isolate the target analyte from interfering substances, concentrate it to a detectable level, and present it in a solvent compatible with the subsequent analytical instrumentation.
Solid-phase extraction (SPE) is a widely adopted and efficient technique for the sample preparation of organic compounds from aqueous solutions. sigmaaldrich.com It offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and the potential for automation. sigmaaldrich.com For an anionic compound like 2-ethyl-1-hexanesulfonic acid, which is a strong acid, specific SPE protocols are required to ensure effective retention and elution.
The selection of the appropriate sorbent is paramount. Due to the polar nature of the sulfonate group and the non-polar character of the ethyl-hexyl chain, mixed-mode sorbents possessing both ion-exchange and reversed-phase retention mechanisms are often ideal. sielc.comwaters.com Alternatively, reversed-phase sorbents such as C18 or C8 can be employed, often in conjunction with an ion-pairing reagent. nih.gov
A typical SPE protocol for the extraction of 2-ethyl-1-hexanesulfonic acid from a water sample would involve the following steps:
Conditioning: The SPE cartridge is first conditioned with a solvent like methanol to activate the sorbent, followed by water to equilibrate the stationary phase. waters.com
Sample Loading: The aqueous sample, with its pH adjusted to be acidic (typically below the pKa of the sulfonic acid to ensure it is in its neutral form for better retention on some phases), is passed through the cartridge. epa.gov For anionic surfactants, the use of an ion-pairing agent, such as tetrabutylammonium hydroxide (B78521), can significantly enhance retention on non-polar sorbents by forming a neutral ion pair. nih.gov
Washing: The cartridge is washed with a weak solvent to remove any co-adsorbed interfering compounds without eluting the target analyte. waters.com
Elution: The retained 2-ethyl-1-hexanesulfonic acid is then eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile (B52724), sometimes modified with an acid or base to disrupt interactions. waters.comtandfonline.com
The choice of sorbent and elution solvent is critical and often requires optimization based on the specific sample matrix.
Table 1: Exemplary Solid-Phase Extraction Sorbents for 2-Ethyl-1-Hexanesulfonic Acid
| Sorbent Type | Retention Mechanism | Typical Elution Solvent | Reference |
| C18 (Octadecylsilane) | Reversed-phase | Methanol, Acetonitrile | nih.gov |
| C8 (Octylsilane) | Reversed-phase | Methanol, Acetonitrile | nih.gov |
| Mixed-Mode (e.g., Anion Exchange + Reversed-Phase) | Ion-exchange and Reversed-phase | pH-adjusted Methanol or Acetonitrile | sielc.comwaters.com |
| Multiwalled Carbon Nanotubes (MWCNTs) | Adsorption and π-π interactions | Methanol | nih.gov |
Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the extraction of 2-ethyl-1-hexanesulfonic acid, which is an acidic and surface-active compound, the optimization of LLE parameters is crucial for achieving high extraction efficiency. nih.govchromatographyonline.com
The primary principle governing the LLE of an ionizable compound like 2-ethyl-1-hexanesulfonic acid is the control of its charge state through pH adjustment. elementlabsolutions.com To facilitate its transfer into the organic phase, the aqueous phase should be acidified to a pH well below the pKa of the sulfonic acid group, thereby neutralizing the charge and increasing its hydrophobicity. elementlabsolutions.com
Key parameters for optimization include:
Solvent Selection: The choice of the organic solvent is critical and should be based on the polarity of the analyte. chromatographyonline.com For 2-ethyl-1-hexanesulfonic acid, solvents with intermediate polarity that can interact with both the non-polar alkyl chain and the polar sulfonate group are often effective. Dichloromethane has been noted for its high extraction efficiency for a wide range of non-polar to polar compounds. mdpi.com
pH of the Aqueous Phase: As a strong acid, 2-ethyl-1-hexanesulfonic acid will be in its anionic form in neutral or basic solutions, making it highly water-soluble. To enhance its partitioning into an organic solvent, the aqueous phase must be strongly acidified. tandfonline.com
Ionic Strength: The addition of a salt, such as sodium chloride or sodium sulfate (B86663), to the aqueous phase can increase the extraction efficiency. This "salting-out" effect reduces the solubility of the organic analyte in the aqueous phase, driving it into the organic solvent. elementlabsolutions.com
Phase Ratio and Extraction Repetition: The ratio of the volume of the organic solvent to the aqueous sample can be optimized to maximize recovery. elementlabsolutions.com Performing multiple extractions with smaller volumes of the organic solvent is generally more efficient than a single extraction with a large volume. scialert.net
A back-extraction step can be employed for further purification. After extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase with a basic pH. elementlabsolutions.com This will ionize the sulfonic acid, making it highly soluble in the aqueous phase and leaving neutral and basic impurities in the organic phase.
Table 2: Optimization Parameters for Liquid-Liquid Extraction of 2-Ethyl-1-Hexanesulfonic Acid
| Parameter | Principle | Optimization Strategy | Reference |
| Organic Solvent | Matching polarity with the analyte | Screen solvents of varying polarities (e.g., dichloromethane, ethyl acetate). | chromatographyonline.commdpi.com |
| Aqueous Phase pH | Control of ionization state | Acidify to pH < 2 to neutralize the sulfonic acid group. | elementlabsolutions.comtandfonline.com |
| Ionic Strength | "Salting-out" effect | Add an inert salt (e.g., NaCl, Na2SO4) to the aqueous phase. | elementlabsolutions.com |
| Phase Volume Ratio | Maximize partition coefficient | Optimize the ratio of organic solvent to aqueous sample (e.g., 1:5 to 1:10). | elementlabsolutions.com |
| Number of Extractions | Increase overall recovery | Perform multiple sequential extractions. | scialert.net |
Quantitative Determination by Spectrophotometric and Electrochemical Methods
Following sample preparation and enrichment, various analytical techniques can be employed for the quantitative determination of 2-ethyl-1-hexanesulfonic acid. While chromatographic methods are common, spectrophotometric and electrochemical methods offer alternative approaches that can be advantageous in certain applications due to their simplicity and lower cost.
Spectrophotometric methods for the determination of anionic surfactants like 2-ethyl-1-hexanesulfonic acid are often based on the formation of an ion-pair associate with a cationic dye. nih.gov The formation of this complex leads to a change in the absorption spectrum of the dye, which can be measured to quantify the surfactant concentration. nih.gov A common approach involves the reaction with a dye such as Brilliant Green in an acidic medium, which forms a colored complex that can be measured in the visible region of the electromagnetic spectrum. nih.gov The intensity of the color is proportional to the concentration of the anionic surfactant. The response surface methodology can be applied to optimize parameters such as pH and the molar ratio of the dye to the surfactant to enhance the sensitivity of the method. nih.gov
Electrochemical methods, particularly voltammetry, offer a sensitive and selective means for the determination of various organic compounds. tandfonline.comnih.gov For sulfonated compounds, modified electrodes are often employed to enhance the electrochemical response. nih.gov A glassy carbon electrode modified with a polymeric film, such as poly(aminosulfonic acid), can exhibit a catalytic effect on the electrochemical oxidation or reduction of the target analyte. nih.gov The resulting peak current in the voltammogram is proportional to the concentration of the analyte. The analytical parameters, including the pH of the supporting electrolyte and the potential scan rate, must be optimized to achieve the desired sensitivity and selectivity. nih.govacs.org The presence of the surfactant itself can also influence the electrochemical process at the electrode surface, an effect that can be harnessed for analytical purposes. tandfonline.comtandfonline.com
Table 3: Comparison of Spectrophotometric and Electrochemical Methods for Sulfonated Compounds
| Method | Principle | Advantages | Key Optimization Parameters |
| Spectrophotometry | Formation of a colored ion-pair with a dye. | Simple, cost-effective, suitable for routine analysis. | pH, dye concentration, reaction time. |
| Voltammetry | Electrochemical oxidation/reduction at a modified electrode. | High sensitivity, high selectivity, potential for miniaturization. | Electrode material, modifier, supporting electrolyte pH, scan rate. |
Applications in Specialized Chemical Processes and Materials Science
Role as Ion-Pairing Reagents in Chromatographic Separations
Ion-pair chromatography (IPC) is a powerful technique used in High-Performance Liquid Chromatography (HPLC) to separate ionic and highly polar analytes on a reversed-phase column. cdhfinechemical.com In this method, an ion-pairing reagent is added to the mobile phase to interact with charged analytes. cdhfinechemical.comitwreagents.com
Alkylsulfonates, such as 2-ethyl-1-hexanesulfonic acid, are particularly effective as ion-pairing reagents for the analysis of basic, positively charged compounds. chromatographyonline.com The mechanism involves the hydrophobic alkyl tail of the sulfonate reagent adsorbing onto the nonpolar stationary phase (e.g., C8 or C18) of the HPLC column. chromatographyonline.com This leaves the negatively charged sulfonate head group exposed to the mobile phase. chromatographyonline.com As positively charged analytes pass through the column, they form a transient, electrically neutral ion-pair with the immobilized reagent, increasing their retention time and enabling separation from other components in the mixture. itwreagents.comchromatographyonline.com
A key advantage of using alkanesulfonates like 2-ethyl-1-hexanesulfonic acid is their minimal UV absorption, which prevents interference with UV detectors and allows for highly sensitive analysis. itwreagents.comtcichemicals.com The purity of the ion-pairing reagent is critical to ensure reproducible and reliable results in modern reversed-phase HPLC. cdhfinechemical.comitwreagents.com
Catalytic Functions in Organic Reaction Systems
Sulfonic acids are strong acids and are known to function as catalysts in a variety of organic reactions. Related compounds like ethanesulfonic acid are used to catalyze polymerization and alkylation reactions. chemicalbook.com The strong acidity of the sulfonic acid group (-SO3H) in 2-ethyl-1-hexanesulfonic acid makes it a potential catalyst for acid-mediated reactions such as esterification and alkylation. While specific literature detailing the catalytic use of 2-ethyl-1-hexanesulfonic acid is not abundant, its properties are analogous to other well-established sulfonic acid catalysts.
Surfactant and Emulsifying Agent Properties
The defining characteristic of 2-ethyl-1-hexanesulfonic acid is its amphiphilic nature, which combines a water-attracting (hydrophilic) sulfonic acid head with a water-repelling (hydrophobic) 2-ethylhexane tail. ontosight.ai This dual character allows the molecule to concentrate at the interface between oil and water, or liquid and gas, thereby reducing surface tension. ontosight.airesearchgate.net
Due to these properties, the compound and its salts are effective surfactants and emulsifying agents. ontosight.aiontosight.ai They are used in a variety of industrial and consumer products, including:
Detergents and Cleaning Agents: Its ability to lower surface tension makes it a valuable component in cleaning formulations. ontosight.aiontosight.ai
Emulsifiers: It can stabilize mixtures of immiscible liquids, such as oil and water, by forming a stable film at the interface, which is crucial in the formulation of creams and lotions. researchgate.net
Wetting Agents: It promotes the spreading of a liquid on a surface. The closely related sodium 2-ethylhexyl sulfate (B86663) is noted for its excellent wetting properties. atamankimya.com
The sodium salt form of the compound is particularly soluble in water, enhancing its utility in aqueous formulations for personal care products and industrial cleaners. ontosight.ai
Applications in Polymerization and Functional Materials Development
In the realm of polymer science, 2-ethyl-1-hexanesulfonic acid and its derivatives serve multiple functions. One of the most significant applications is in emulsion polymerization, a process used to manufacture a wide variety of commercial polymers, such as polyvinyl chloride (PVC) and various synthetic rubbers. In this process, the sodium salt of the related compound sodium 2-ethylhexyl sulfate acts as an emulsifier and a particle-size controlling agent. atamankimya.com It stabilizes the growing polymer particles within the aqueous phase, influencing the final properties of the polymer.
Furthermore, sulfonic acids in general are known to act as catalysts in polymerization reactions. chemicalbook.com The related compound, 2-ethylhexanol, is used as a chain terminator in the synthesis of condensation polymers, helping to control the molecular weight of the final product. thegoodscentscompany.com The versatility of the 2-ethylhexyl structure is also seen in the production of functional materials, where derivatives of the corresponding carboxylic acid (2-ethylhexanoic acid) are used to create plasticizers and stabilizers for polymers like PVC. mdpi.combisleyinternational.com
Utilization as Chemical Intermediates in Fine Chemical Synthesis
2-Ethyl-1-hexanesulfonic acid is a valuable chemical intermediate for synthesizing a range of other specialty chemicals. ontosight.aiontosight.ai The sulfonic acid functional group is reactive and can be converted into other derivatives, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, which are themselves important building blocks in organic synthesis.
Its role as an intermediate is highlighted by the extensive use of its chemical relatives. The precursor alcohol, 2-ethyl-1-hexanol, is a primary raw material for producing plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP), lubricants, and components for coatings and adhesives. epa.govwikipedia.org Similarly, the corresponding carboxylic acid, 2-ethylhexanoic acid, is a key intermediate for alkyd resins, metal soaps used as paint driers, and corrosion inhibitors. mdpi.combisleyinternational.com The synthesis of ethyl esters from sulfonic acids is also a documented process, further illustrating its potential as a precursor in fine chemical manufacturing. google.com
Development of Advanced Solvents and Process Aids
The unique solubility characteristics of 2-ethyl-1-hexanesulfonic acid and its derivatives make them useful as advanced solvents and process aids. The related alcohol, 2-ethylhexanol, is employed as a high-boiling, low-volatility solvent that can improve the flow and gloss of baking enamels and act as a dispersing agent for pigment pastes. thegoodscentscompany.com
A key application for derivatives like sodium 2-ethylhexyl sulfate is as a hydrotrope. atamankimya.com A hydrotrope is a compound that enhances the solubility of sparingly soluble substances in water. This property is invaluable in formulating concentrated cleaning products, industrial degreasers, and other systems where high concentrations of active ingredients are required. atamankimya.com Its function as a wetting and permeating agent is also critical in processes such as textile manufacturing and metalworking, where it ensures uniform application of treatment solutions. atamankimya.com
Data Tables
Table 1: Physicochemical Properties of 2-Ethyl-1-hexanesulfonic Acid and Related Compounds
| Property | Value | Compound | Source |
| Molecular Formula | C8H18O3S | 2-ethyl-1-hexanesulfonic acid | ontosight.aiuni.lu |
| Molecular Weight | 194.29 g/mol | 2-ethyl-1-hexanesulfonic acid | uni.lu |
| Synonym | 2-ethylhexane-1-sulfonic acid | 2-ethyl-1-hexanesulfonic acid | uni.lu |
| Appearance | Colorless to light yellow liquid | 2-ethyl-1-hexanesulfonic acid | ontosight.ai |
| Water Solubility | Good | 2-ethyl-1-hexanesulfonic acid | ontosight.ai |
| Molecular Formula | C8H18O | 2-ethyl-1-hexanol | sigmaaldrich.com |
| Molecular Weight | 130.23 g/mol | 2-ethyl-1-hexanol | sigmaaldrich.comhmdb.ca |
| Boiling Point | 183-186 °C | 2-ethyl-1-hexanol | sigmaaldrich.com |
| Melting Point | -76 °C | 2-ethyl-1-hexanol | sigmaaldrich.com |
| Density | 0.833 g/mL at 25 °C | 2-ethyl-1-hexanol | sigmaaldrich.com |
Environmental Disposition and Degradation Mechanisms
Environmental Partitioning and Distribution Studies
The partitioning of 1-Hexanesulfonic acid, 2-ethyl- between air, water, soil, and sediment is a primary determinant of its environmental distribution and potential for transport.
The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant, while volatilization from soil is also influenced by its vapor pressure and adsorption characteristics. For 1-Hexanesulfonic acid, 2-ethyl-, the presence of the highly polar and low-volatility sulfonic acid group suggests that this compound will have a very low vapor pressure and a low Henry's Law constant. nih.gov Sulfonic acids, in general, are non-volatile, and their salts are even less so.
In contrast, the related compound 2-ethyl-1-hexanol has a reported vapor pressure of 30 Pa at 20°C, indicating a moderate potential for volatilization. wikipedia.org However, the addition of the sulfonic acid moiety drastically reduces this potential. Therefore, 1-Hexanesulfonic acid, 2-ethyl- is expected to reside predominantly in the aqueous and soil phases rather than partitioning to the atmosphere.
| Property | Value | Compound | Reference |
|---|---|---|---|
| Vapor Pressure | 30 Pa @ 20°C | 2-Ethyl-1-hexanol | wikipedia.org |
| Water Solubility | Good | 1-Hexanesulfonic acid, 2-ethyl- | nih.gov |
| Predicted XlogP | 2.6 | 1-Hexanesulfonic acid, 2-ethyl- | cler.com |
The adsorption of 1-Hexanesulfonic acid, 2-ethyl- to soil and sediment is a key process influencing its mobility and bioavailability. As an anionic surfactant, its adsorption is influenced by soil properties such as organic matter content, clay mineralogy, and pH. europa.eu The organic carbon-water (B12546825) partition coefficient (Koc) is a useful parameter for predicting the extent of adsorption. A higher Koc value indicates a greater tendency for a chemical to adsorb to soil and organic matter. chemsafetypro.com
For anionic surfactants, adsorption to negatively charged soil particles is generally weak unless mediated by cation bridging. However, sorption to soil organic matter can be significant. nih.gov The predicted octanol-water partition coefficient (XlogP) for 2-ethylhexane-1-sulfonic acid is 2.6, suggesting a moderate potential for partitioning into organic matter. cler.com Based on this, the mobility of 1-Hexanesulfonic acid, 2-ethyl- in soil is expected to be moderate. Chemicals with a log Koc between 2 and 3 are generally considered to have moderate mobility in soil. chemsafetypro.com The branched nature of the alkyl chain may also influence its adsorption behavior. researchgate.net
| Koc Range | Mobility Class | Reference |
|---|---|---|
| 0 - 50 | Very high | chemsafetypro.com |
| 50 - 150 | High | |
| 150 - 500 | Medium | |
| 500 - 2000 | Low | |
| > 5000 | Immobile |
Biotic Degradation Mechanisms and Microbial Transformations
Biodegradation by microorganisms is a primary mechanism for the removal of many organic compounds from the environment. The biodegradability of surfactants is highly dependent on their chemical structure.
For alkylbenzene sulfonates, a well-studied class of anionic surfactants, the structure of the alkyl chain is a critical factor. Linear alkylbenzene sulfonates (LAS) are readily biodegradable, whereas branched alkylbenzene sulfonates (BAS) are significantly more resistant to microbial degradation. researchgate.net The branching in the alkyl chain hinders the enzymatic process of β-oxidation, which is a key step in the breakdown of the alkyl chain. researchgate.net
By analogy, the branched structure of 1-Hexanesulfonic acid, 2-ethyl- (an ethyl group at the 2-position of the hexyl chain) is expected to make it less readily biodegradable than its linear counterpart. The presence of a quaternary carbon atom, if present, can further increase recalcitrance. nih.gov While some bacteria, such as certain strains of Pseudomonas, have been shown to degrade branched-chain surfactants, the process is generally slower than for linear chains. nih.govresearchgate.net The initial step in the biodegradation of alkylbenzene sulfonates is typically the oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring. researchgate.net For aliphatic sulfonates like 1-Hexanesulfonic acid, 2-ethyl-, the degradation would likely proceed through oxidation of the alkyl chain.
Standardized "ready biodegradability" tests, such as those outlined by the OECD, are used to assess the potential for rapid and complete biodegradation. fao.org For a substance to be considered readily biodegradable, it must meet stringent pass levels, typically >60% of theoretical carbon dioxide production or >70% of dissolved organic carbon removal within a 28-day period and within a 10-day window. fao.org Given the branched structure of 1-Hexanesulfonic acid, 2-ethyl-, it is unlikely to meet the criteria for ready biodegradability. nih.gov However, this does not preclude the possibility of slower, ultimate biodegradation in the environment.
Aerobic Biodegradation Pathways
Aerobic biodegradation, the breakdown of organic compounds by microorganisms in the presence of oxygen, is a primary mechanism for the removal of many chemicals from the environment. For 2-ethyl-1-hexanesulfonic acid, several potential aerobic biodegradation pathways can be hypothesized based on the degradation of similar chemical structures, such as other sulfonated alkanes and branched hydrocarbons.
The initial step in the aerobic biodegradation of alkanes often involves the oxidation of the terminal methyl group or a sub-terminal carbon atom by monooxygenase or dioxygenase enzymes. In the case of 2-ethyl-1-hexanesulfonic acid, the branched ethyl group at the C2 position presents a point of potential steric hindrance, which may influence the rate and pathway of degradation compared to linear alkanesulfonates.
A plausible initial attack would be the oxidation of the terminal carbon of the hexyl chain, leading to the formation of a carboxylic acid. This process, known as ω-oxidation, would be followed by β-oxidation, progressively shortening the alkyl chain. Another possibility is the direct desulfonation of the molecule, where microorganisms cleave the carbon-sulfur bond to utilize the sulfur for growth. Some bacteria are known to utilize sulfonates as a sulfur source under sulfur-limiting conditions through the action of desulfonating enzymes.
A study on the aerobic biodegradation of other sulfonated compounds has shown that the degradation can proceed via different enzymatic systems. For instance, certain bacteria can utilize aminobenzenesulfonic acid isomers as a source of sulfur for growth under specific limiting conditions, employing a monooxygenase for the desulfonation process. wur.nl
Table 1: Plausible Aerobic Biodegradation Steps for 2-Ethyl-1-Hexanesulfonic Acid
| Step | Proposed Transformation | Potential Enzymes Involved | Resulting Intermediates |
| 1 | ω-oxidation of the hexyl chain | Alkane monooxygenase | 6-hydroxy-2-ethyl-1-hexanesulfonic acid |
| 2 | Further oxidation to carboxylic acid | Alcohol dehydrogenase, Aldehyde dehydrogenase | 2-ethyl-6-carboxy-1-hexanesulfonic acid |
| 3 | β-oxidation | Acyl-CoA synthetase, Acyl-CoA dehydrogenase | Chain-shortened sulfonated carboxylic acids |
| 4 | Desulfonation | Sulfonatase/Monooxygenase | 2-ethyl-1-hexanol and sulfite (B76179) |
Anaerobic Biotransformation Routes
Under anaerobic conditions (in the absence of oxygen), the biotransformation of organic compounds proceeds through different metabolic pathways, often at a slower rate than aerobic degradation. For 2-ethyl-1-hexanesulfonic acid, anaerobic biotransformation is likely to be initiated by different enzymatic reactions compared to aerobic pathways.
Reductive processes are more common in anaerobic environments. One potential initial step could be the reductive desulfonation of the molecule, although this is generally a less favorable process for alkanesulfonates compared to aromatic sulfonates.
Alternatively, the degradation could proceed through the fermentation of the alkyl chain, a process carried out by a consortium of anaerobic bacteria. This would involve the initial activation of the hydrocarbon, followed by carboxylation and subsequent breakdown, ultimately leading to the formation of methane (B114726) and carbon dioxide in methanogenic environments.
Table 2: Hypothetical Anaerobic Biotransformation Pathways for 2-Ethyl-1-Hexanesulfonic Acid
| Pathway | Initial Reaction | Key Microbial Groups | Potential End Products (under methanogenic conditions) |
| Reductive Desulfonation | Cleavage of C-S bond | Sulfate-reducing bacteria (if sulfate (B86663) is the electron acceptor) | 2-ethylhexane, Sulfide |
| Fermentation | Carboxylation of the alkyl chain | Fermentative bacteria, Syntrophic bacteria | Methane, Carbon dioxide, Volatile fatty acids |
Environmental Monitoring and Fate Modeling (Distinction from Perfluorinated Analogues)
Specific environmental monitoring data for 2-ethyl-1-hexanesulfonic acid are scarce in the scientific literature. However, its environmental fate can be conceptually distinguished from its perfluorinated analogues, such as perfluorohexanesulfonic acid (PFHxS), which are of significant environmental concern.
The key distinction lies in the chemical stability of the carbon-fluorine (C-F) bond versus the carbon-hydrogen (C-H) bond. Perfluorinated compounds are characterized by the presence of strong C-F bonds, which are highly resistant to enzymatic and chemical degradation. This inherent stability leads to the extreme persistence of per- and polyfluoroalkyl substances (PFAS) in the environment.
In contrast, 2-ethyl-1-hexanesulfonic acid is a non-fluorinated, hydrocarbon-based sulfonate. The C-H bonds in its alkyl chain are susceptible to enzymatic attack by microbial oxygenases, as discussed in the aerobic biodegradation section. This fundamental difference in chemical structure suggests that 2-ethyl-1-hexanesulfonic acid is likely to be more biodegradable than its perfluorinated counterparts.
Fate and transport modeling for perfluorinated sulfonic acids often predicts long-range atmospheric and oceanic transport and significant bioaccumulation potential due to their persistence and lipophobicity/hydrophobicity. For 2-ethyl-1-hexanesulfonic acid, fate models would likely predict a shorter environmental half-life due to biodegradation. Its potential for bioaccumulation would also be expected to be lower, as biotransformation processes would facilitate its elimination from organisms.
While the herbicide 2,4-D is structurally different, studies on its environmental fate show that non-fluorinated organic acids can be degraded in the environment, although persistence can vary depending on environmental conditions. epa.govresearchgate.netnih.gov The aerobic biodegradation of other non-fluorinated surfactants, such as fluorotelomer sulfonamide-based compounds, has been shown to produce various degradation products, indicating that breakdown does occur. nih.gov
Table 3: Comparative Properties of 2-Ethyl-1-Hexanesulfonic Acid and Perfluorohexanesulfonic Acid (PFHxS)
| Property | 2-Ethyl-1-Hexanesulfonic Acid (Hypothesized) | Perfluorohexanesulfonic Acid (PFHxS) (Documented) | Rationale for Difference |
| Biodegradability | Expected to be biodegradable | Highly persistent, recalcitrant to biodegradation | C-H bonds are susceptible to enzymatic cleavage; C-F bonds are not. |
| Environmental Persistence | Lower | Very High | Susceptibility to microbial degradation. |
| Bioaccumulation Potential | Lower | High | Can be metabolized and eliminated by organisms. |
| Long-Range Transport | Less likely | Documented to undergo long-range transport | Shorter environmental half-life reduces transport potential. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Currently, there are no specific, publicly accessible research articles detailing quantum chemical calculations performed on 2-ethyl-1-hexanesulfonic acid. Such studies would be invaluable for providing a fundamental understanding of its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information is crucial for predicting the molecule's reactivity, such as its propensity to act as an acid or to participate in various chemical reactions. Without these foundational calculations, any discussion of its reactivity from a theoretical standpoint remains speculative and based on the general properties of the sulfonic acid functional group.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Detailed molecular dynamics (MD) simulations focusing on the solvation of 2-ethyl-1-hexanesulfonic acid in various solvents or its specific intermolecular interactions in condensed phases have not been reported in the available literature. MD simulations could elucidate how the molecule orients itself with solvent molecules, the energetics of its solvation shell, and the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern its behavior in solution and in aggregates. While one study mentions the use of molecular dynamics for other compounds in a biological context that also involved 2-ethyl-1-hexanesulfonic acid, the simulations were not performed on this specific molecule. researchgate.net
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) for 2-ethyl-1-hexanesulfonic acid are not available in published research. Such predictions, typically derived from quantum chemical calculations, would aid in the interpretation of experimental spectra and provide insights into the molecule's conformational preferences. A thorough conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule, is also absent from the current body of scientific literature.
Structure-Property Relationship (SPR) Modeling for Rational Design
There is no evidence of specific Structure-Property Relationship (SPR) or Quantitative Structure-Property Relationship (QSPR) models being developed for 2-ethyl-1-hexanesulfonic acid. These models are used to predict the properties of a chemical based on its molecular structure and are valuable tools for the rational design of new compounds with desired characteristics. The development of such models would require a substantial dataset of experimental properties for a series of related sulfonic acids, which does not appear to have been compiled or analyzed for this particular compound.
Stereochemical Analysis and Chiral Recognition Studies (e.g., for (2R)-isomer)
The most significant computational and structural information available for this compound relates to its stereochemistry, specifically the (2R)-isomer. The Protein Data Bank (PDB) contains the crystal structure of an alkylsulfatase, AtsK, in complex with (2R)-2-ethyl-1-hexanesulfonic acid (PDB ID: 1OIK). rcsb.org This structural data provides empirical evidence of chiral recognition, as the enzyme's active site specifically binds to this enantiomer.
The analysis of this crystal structure reveals the precise three-dimensional arrangement of the (2R)-isomer when bound to the enzyme. This information is critical for understanding the molecular basis of its inhibitory activity on this protein. researchgate.net The interactions between the sulfonic acid group, the ethyl branch, and the hexyl chain with the amino acid residues of the enzyme's active site can be studied in detail from this crystallographic data.
Below is a table summarizing the key details of the PDB entry for the complex containing (2R)-2-ethyl-1-hexanesulfonic acid.
| Parameter | Value |
| PDB ID | 1OIK |
| Molecule | (2R)-2-ETHYL-1-HEXANESULFONIC ACID |
| Associated Protein | Alkylsulfatase AtsK |
| Organism | Pseudomonas putida |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.06 Å |
This structural information serves as a valuable starting point for more extensive computational studies, such as docking simulations with other homologous proteins or quantum mechanical calculations to analyze the binding energy and the nature of the non-covalent interactions involved in the chiral recognition process.
Q & A
Basic: What are the key physicochemical properties of 1-Hexanesulfonic acid, 2-ethyl- relevant to its use in chromatographic methods?
1-Hexanesulfonic acid, 2-ethyl- (often used as its sodium salt, CAS 2832-45-3) is a sulfonic acid derivative with a molecular weight of 188.22 g/mol. Key properties include:
- Solubility : Highly water-soluble (100 mg/mL) .
- Stability : Stable under standard laboratory conditions but decomposes under heat (>300°C) to produce sulfur oxides .
- Role in HPLC : Functions as an ion-pairing agent in reversed-phase chromatography, improving retention of polar analytes like vitamin C by forming hydrophobic complexes .
Basic: How is sodium 1-hexanesulfonate prepared and standardized for analytical applications?
The sodium salt is typically prepared by dissolving 1.88 g of 1-hexanesulfonic acid in water, adjusting pH to 2.6–3.3 with acetic acid, and filtering through a 0.45 µm membrane . Pharmacopeial standards (e.g., USP) require verification of purity via:
- Chromatographic retention time consistency against reference standards.
- pH calibration to ensure mobile phase compatibility .
Basic: What safety precautions should be observed when handling 1-Hexanesulfonic acid, 2-ethyl- derivatives?
- Storage : Keep under inert gas (argon) to prevent moisture absorption .
- Decomposition Risks : Avoid high temperatures (>300°C) to prevent release of sulfur oxides .
- Non-Hazardous Classification : Classified as non-dangerous under (EC) No 1272/2008, but standard PPE (gloves, lab coat) is recommended .
Advanced: How can researchers optimize mobile phase conditions using 1-Hexanesulfonic acid, 2-ethyl- for separating polar compounds in reversed-phase HPLC?
Optimization involves:
- pH Adjustment : Lowering pH to 2.0–3.3 enhances ion-pairing efficiency for acidic analytes (e.g., metformin, vitamin C) .
- Concentration : 10–50 mM solutions balance retention time and peak symmetry .
- Column Compatibility : Use C18 columns (e.g., Superspher RP-18) with 10 µm particle size for optimal resolution .
Advanced: What analytical techniques are recommended for characterizing impurities or degradation products in sodium 1-hexanesulfonate batches?
- LC-MS : Identifies sulfonic acid derivatives and residual solvents via mass fragmentation patterns.
- NMR Spectroscopy : Confirms structural integrity by analyzing sulfonate proton environments .
- Pharmacopeial Testing : Follows USP guidelines for assay validation, including system suitability tests for retention time and peak area precision .
Advanced: How should researchers validate HPLC methods utilizing sodium 1-hexanesulfonate as an ion-pairing reagent to meet regulatory standards?
Validation parameters include:
- Linearity : R² ≥0.99 for analyte concentrations spanning 1.95–100 µg/mL .
- Precision : ≤2% RSD for intraday and interday replicates.
- LOQ/LOD : Quantitation limits as low as 1.95 µg/mL, validated via signal-to-noise ratios .
- Robustness : Test pH (±0.2) and mobile phase composition (±5% organic solvent) variations .
Advanced: How does the structural isomerism of 1-Hexanesulfonic acid, 2-ethyl- influence its chromatographic performance compared to linear sulfonic acids?
The 2-ethyl branched chain increases hydrophobicity, enhancing retention of non-polar analytes. Comparative studies show:
- Retention Time Shifts : Branched isomers delay elution by 10–15% compared to linear analogs (e.g., 1-hexanesulfonic acid) .
- Selectivity : Improved separation of structurally similar compounds (e.g., amino acids) due to steric effects .
Basic: What are the differences between 1-Hexanesulfonic acid, 2-ethyl- and its sodium salt in experimental applications?
- Acid Form : Rarely used directly due to corrosivity; requires pH adjustment for solubility.
- Sodium Salt : Preferred for ease of handling, pre-adjusted pH (2.6–3.3), and compatibility with aqueous mobile phases .
Advanced: What strategies resolve signal suppression in LC-MS when using sodium 1-hexanesulfonate in the mobile phase?
- Post-Column Ion Suppression : Dilute samples with acetonitrile to reduce sodium adduct formation.
- Alternative Ion-Pairing Reagents : Substitute with volatile agents (e.g., trifluoroacetic acid) if sensitivity is compromised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
